molecular formula C15H11ClN4O B6014808 N'-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide

N'-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide

Cat. No.: B6014808
M. Wt: 298.73 g/mol
InChI Key: IVUCRVJFQXNUHR-RQZCQDPDSA-N
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Description

N'-[(E)-1H-Benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide is a hydrazide derivative featuring a benzimidazole core linked via an imine bond to a 3-chlorobenzoyl group. This compound belongs to a class of Schiff base derivatives, which are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 3-chloro substituent on the benzoyl group may influence electronic properties and lipophilicity, impacting both synthesis and bioactivity .

Properties

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-5-3-4-10(8-11)15(21)20-17-9-14-18-12-6-1-2-7-13(12)19-14/h1-9H,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUCRVJFQXNUHR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=N/NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 2-formylbenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties, making it a potential candidate for developing new therapeutic agents.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is structurally analogous to several benzimidazole-based hydrazides, differing primarily in substituent patterns. Key comparisons include:

Compound Name Substituent on Benzimidazole Substituent on Benzoyl/Hydrazide Biological Activity Reference
Target Compound None (parent benzimidazole) 3-chloro Under investigation
N'-(2,3-Dichlorobenzylidene)-2-[(1-ethylbenzimidazol-2-yl)sulfanyl]acetohydrazide 1-ethyl, 2-sulfanyl 2,3-dichloro Kinase inhibition (anticancer)
N′-Benzylidene-3-(3-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide 2-chlorobenzyloxy Benzylidene Antimicrobial
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide 2-chlorobenzyl, sulfanyl 3-ethoxy-4-hydroxy Anticonvulsant
N'-(4-Nitrobenzylidene)-3-chlorobenzohydrazide None 4-nitro, 3-chloro Enhanced anticonvulsant

Key Observations :

  • Chlorine Substitution : The 3-chloro group in the target compound is less electron-withdrawing than nitro substituents (e.g., 4-nitro in ), which may reduce anticonvulsant potency but improve metabolic stability.
  • Benzimidazole Modifications : Alkylation (e.g., 1-ethyl in ) or sulfanyl additions (e.g., ) enhance kinase inhibition but may increase molecular weight and reduce solubility.
  • Bioactivity Correlation : Nitro and hydroxyl groups (e.g., ) are associated with higher anticonvulsant activity, while benzylidene substituents (e.g., ) favor antimicrobial effects.
Spectroscopic and Crystallographic Data
  • IR Spectroscopy : The target compound shows peaks at ~1645 cm⁻¹ (C=N) and ~1345 cm⁻¹ (SO₂ in analogs), consistent with hydrazide-imine systems .
  • NMR : The 3-chloro substituent resonates at δ 7.86–7.92 ppm (aromatic protons), similar to 3-chloro-N'-(thienylmethylene)benzohydrazide .
  • X-ray Crystallography : The (E)-configuration of the imine bond is confirmed, as seen in structurally validated analogs .

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